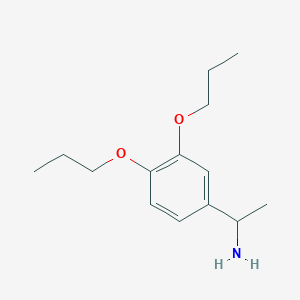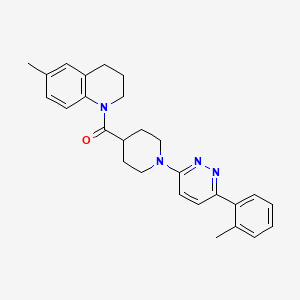
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This unique compound, known by its rather complex chemical name, encompasses both quinoline and pyridazine moieties. Its elaborate structure suggests a range of potential interactions and reactivities in various scientific fields, making it a subject of interest in chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process, beginning with the formation of the quinoline derivative. The 6-methylquinoline structure is obtained through cyclization reactions involving appropriate precursors. The pyridazine derivative is then synthesized through a series of reactions, including the incorporation of the o-tolyl group. The final step involves coupling these two major fragments via a piperidine linker, resulting in the methanone compound. These reactions typically require specific conditions such as controlled temperatures and pH levels, along with catalysts to facilitate the processes.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for efficiency and yield. This often involves the use of high-throughput methods and advanced catalysts that can sustain large-scale reactions. Continuous flow reactors might be employed to maintain the consistency and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
This compound can undergo various chemical reactions, such as:
Oxidation: The quinoline moiety can be oxidized to form different derivatives, potentially enhancing its pharmacological properties.
Reduction: Reduction reactions can alter its electronic structure, influencing its reactivity and interaction with biological targets.
Substitution: The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions, allowing for functionalization at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Substituting Agents: Halogens, sulfonating agents, and various nucleophiles
Major Products Formed
These reactions can yield a variety of products, including hydroxylated derivatives, reduced forms of the quinoline ring, and substituted aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
The compound’s intricate structure lends itself to numerous applications across several fields:
Chemistry
Catalysis: As a ligand in catalytic systems due to its quinoline and pyridazine units
Material Science: Potentially useful in the development of organic semiconductors or conductive materials
Biology
Fluorescent Markers: The quinoline moiety is often used in fluorescent probes for biological imaging
Enzyme Inhibitors: The compound's structure allows it to act as an inhibitor for certain enzymes involved in disease pathways
Medicine
Pharmacological Agent: Potential therapeutic uses due to its ability to interact with various biological targets
Drug Design: A scaffold for designing new drugs with improved efficacy and reduced side effects
Industry
Dyes and Pigments: Components for specialized dyes with unique properties
Pesticides: Base for developing novel agrochemicals with targeted actions
Mecanismo De Acción
The compound's mechanism of action is driven by its interaction with specific molecular targets, such as enzymes and receptors. The quinoline and pyridazine rings facilitate binding to active sites, altering the activity of target proteins. This interaction can modulate biochemical pathways, leading to desired therapeutic effects or other biological outcomes.
Comparación Con Compuestos Similares
When compared to similar compounds, this one stands out due to its unique combination of quinoline and pyridazine structures. Similar compounds include:
(1-(6-pyridazinyl)piperidin-4-yl)methanone: Lacks the methylquinoline moiety, altering its reactivity and application
Quinoline-based Methanones: Lacks the pyridazine ring, impacting its biological target range
Pyridazine-based Methanones: Lacks the quinoline component, which can affect its fluorescence properties and enzyme interactions
Propiedades
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O/c1-19-9-11-25-22(18-19)7-5-15-31(25)27(32)21-13-16-30(17-14-21)26-12-10-24(28-29-26)23-8-4-3-6-20(23)2/h3-4,6,8-12,18,21H,5,7,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKZJQMZMPWGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
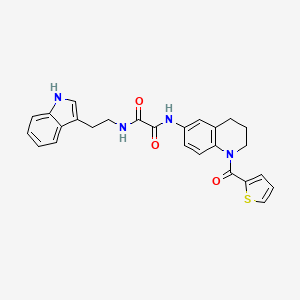
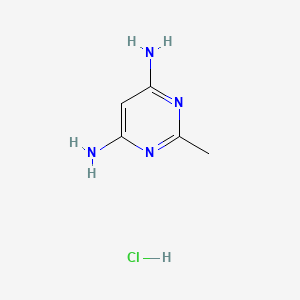
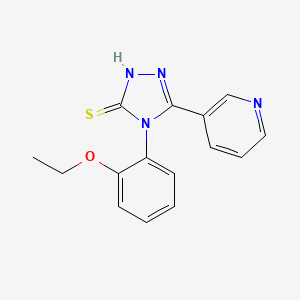
![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)
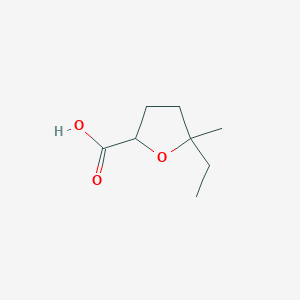
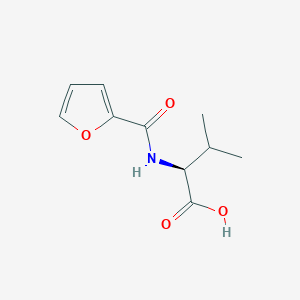
![N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B2482868.png)
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride](/img/structure/B2482871.png)
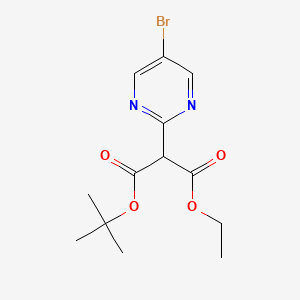
![(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2482873.png)
![2-benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2482875.png)
![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)

